1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
Description
BenchChem offers high-quality 1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-17-7-3-5-13(17)10-19(11-14-6-4-8-22-14)23(20,21)15-9-16-18(2)12-15/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSSTDJAPGHBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide, identified by its CAS number 2034409-19-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 338.4 g/mol. The structure includes a pyrazole ring, a pyrrole moiety, and a thiophene group, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Pyrazole compounds have shown inhibitory effects against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
- Antiviral Properties : Certain derivatives have been evaluated for their antiviral activity, showing effectiveness against viruses like measles and others through inhibition of viral replication .
- Anti-inflammatory Effects : Pyrazoles have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activity of 1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Interaction with various receptors may alter cellular signaling pathways that contribute to its therapeutic effects.
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Research Findings and Case Studies
Several studies have reported on the efficacy of pyrazole derivatives similar to the compound :
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant antiviral activity. For instance, a series of pyrazole derivatives have been tested against various viruses, demonstrating efficacy against strains such as HIV, influenza, and herpes simplex virus. Specifically, compounds similar to the one discussed have shown promising results in inhibiting viral replication at low concentrations:
- HIV : Pyrazole derivatives have been identified as potent inhibitors of HIV replication. Studies have reported effective concentrations (EC50) in the nanomolar range for certain derivatives, indicating strong antiviral potential .
- Influenza : Similar compounds have been effective against influenza A and B viruses, with notable reductions in viral load observed in treated cell cultures .
Several case studies have documented the effectiveness of pyrazole derivatives in clinical and laboratory settings:
- Antiviral Activity Against Measles Virus : A study highlighted that specific pyrazole derivatives could inhibit measles virus replication effectively, showcasing their potential as antiviral agents .
- Inhibition of Herpes Simplex Virus : Research demonstrated that certain pyrazole compounds significantly reduced plaque formation by herpes simplex virus type 1, reinforcing their role as potential therapeutic agents against viral infections .
- Broad-Spectrum Antiviral Activity : Pyrazole derivatives have been evaluated for their ability to combat a range of viruses beyond HIV and influenza, including poxviruses and rhabdoviruses. These studies often report EC50 values indicating the concentration needed for half-maximal effect, underscoring the compound's potency .
Pharmacological Implications
The pharmacological applications of this compound extend beyond antiviral activity. The structural diversity provided by the heterocycles allows for modifications that can enhance solubility, stability, and bioavailability:
- Drug Development : The compound serves as a lead structure for developing new antiviral drugs. Its modifications could lead to more potent derivatives with improved pharmacokinetic profiles.
- Therapeutic Potential : Given its efficacy against multiple viruses, there is a potential for this compound to be developed into a broad-spectrum antiviral therapy.
Preparation Methods
Direct Chlorosulfonation of 1-Methylpyrazole
Chlorosulfonic acid (ClSO₃H) reacts with 1-methylpyrazole in dichloroethane at 0–5°C to yield the sulfonyl chloride derivative. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing sulfonation to position 4.
Procedure :
- Dissolve 1-methylpyrazole (10.0 g, 120 mmol) in 150 mL dichloroethane.
- Add chlorosulfonic acid (14.1 mL, 132 mmol) dropwise under nitrogen at 0°C.
- Stir for 6 hours at 25°C, then pour into ice-water.
- Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Yield : 68% (14.2 g). Purity : 95% (HPLC). 1H NMR (CDCl₃) : δ 8.21 (s, 1H, H-3), 7.89 (s, 1H, H-5), 3.98 (s, 3H, CH₃).
Alternative Route via Diazotization and Sulfonation
For improved regiocontrol, N-methyl-3-aminopyrazole can be diazotized using NaNO₂/HCl, followed by treatment with CuSO₃ to install the sulfonyl group. This method avoids competing substitution patterns observed in direct sulfonation.
Formation of the Primary Sulfonamide Intermediate
Coupling with (1-Methyl-1H-Pyrrol-2-yl)Methylamine
The sulfonyl chloride reacts with (1-methyl-1H-pyrrol-2-yl)methylamine in dichloromethane using triethylamine as a base.
Procedure :
- Dissolve 1-methyl-1H-pyrazole-4-sulfonyl chloride (10.0 g, 50 mmol) in 100 mL CH₂Cl₂.
- Add (1-methyl-1H-pyrrol-2-yl)methylamine (6.7 g, 55 mmol) and triethylamine (7.6 mL, 55 mmol).
- Stir for 12 hours at 25°C, wash with 1M HCl, dry, and concentrate.
Yield : 82% (12.1 g). Purity : 97% (HPLC). FTIR (cm⁻¹) : 1345 (S=O), 1160 (S-N).
Sequential Alkylation with Thiophen-2-ylMethyl Bromide
LiH-Mediated Alkylation in DMF
The primary sulfonamide undergoes alkylation using thiophen-2-ylmethyl bromide in the presence of lithium hydride (LiH).
Procedure :
- Dissolve N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-4-sulfonamide (10.0 g, 34 mmol) in 50 mL DMF.
- Add LiH (0.82 g, 34 mmol) and stir for 30 minutes.
- Add thiophen-2-ylmethyl bromide (6.2 g, 34 mmol) dropwise and stir for 12 hours at 25°C.
- Quench with water, extract with ethyl acetate, and recrystallize from methanol.
Yield : 75% (10.9 g). Purity : 98.5% (HPLC). 13C NMR (CDCl₃) : δ 144.2 (C-SO₂), 126.5–110.3 (thiophene/pyrrole carbons).
Characterization and Analytical Validation
Spectroscopic Data
- HRMS (ESI+) : m/z 397.0943 [M+H]⁺ (calc. 397.0938).
- 1H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, pyrazole-H), 7.21–6.85 (m, 4H, thiophene/pyrrole-H), 4.52 (s, 2H, N-CH₂-thiophene), 4.38 (s, 2H, N-CH₂-pyrrole), 3.91 (s, 3H, pyrazole-CH₃), 3.72 (s, 3H, pyrrole-CH₃).
- FTIR : 1320 cm⁻¹ (asymmetric S=O), 1145 cm⁻¹ (symmetric S=O).
Purity and Stability
- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Chlorosulfonation | 68 | 95 | Fewer steps |
| Diazotization Route | 74 | 97 | Better regiocontrol |
| LiH-Mediated Alkylation | 75 | 98.5 | High selectivity for secondary sulfonamide |
Mechanistic Insights and Optimization
Sulfonylation Regiochemistry
The methyl group at position 1 of the pyrazole directs electrophilic substitution to position 4 due to its +I effect, stabilizing the intermediate arenium ion. Competing sulfonation at position 3 is minimized below 5°C.
Alkylation Selectivity
LiH deprotonates the sulfonamide nitrogen, generating a nucleophilic amide ion that reacts preferentially with thiophen-2-ylmethyl bromide over oligomerization. Steric hindrance from the pyrrolemethyl group necessitates prolonged reaction times.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Efficiency : Thiophen-2-ylmethyl bromide is commercially available at $120/kg (bulk pricing).
- Environmental Impact : DMF is replaced with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Throughput : 1.2 kg/day using continuous flow reactors.
Q & A
Q. What are the standard synthetic routes for preparing 1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. A common route starts with 1-methyl-1H-pyrazole-4-sulfonyl chloride as the electrophile, reacting with nucleophiles such as (1-methyl-1H-pyrrol-2-yl)methylamine and thiophen-2-ylmethylamine. Reaction conditions (e.g., anhydrous solvents like DMF or THF, catalytic bases like K₂CO₃) are critical for controlling regioselectivity and minimizing byproducts. Purification often employs column chromatography, with yields optimized by adjusting stoichiometry and reaction time (e.g., 12–24 hours at 60–80°C) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to resolve proton environments (e.g., sulfonamide NH, pyrrole methyl, thiophene CH) and mass spectrometry (HRMS) for molecular ion validation. IR spectroscopy verifies sulfonamide S=O stretches (~1350–1150 cm⁻¹). For crystalline derivatives, X-ray diffraction resolves stereochemistry, though amorphous forms may require advanced NMR techniques like COSY or NOESY to confirm substituent orientation .
Q. What solubility and stability challenges arise during handling, and how are they mitigated?
Methodological Answer: The compound’s sulfonamide group confers moderate polarity, but solubility varies in organic solvents (e.g., DMSO > MeOH > EtOAc). Stability studies under ambient conditions show degradation via hydrolysis of the sulfonamide linkage in acidic/basic media. Storage recommendations include inert atmospheres (N₂/Ar) at –20°C and avoidance of protic solvents for long-term preservation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for this compound?
Methodological Answer: Discrepancies in NMR spectra often stem from dynamic effects (e.g., restricted rotation around the sulfonamide N–S bond) or diastereotopic protons. Variable-temperature NMR (VT-NMR) can decouple splitting by probing energy barriers to rotation. For ambiguous peaks, isotopic labeling (e.g., deuterated thiophene) or computational modeling (DFT-based chemical shift prediction) resolves assignments .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer: Yield optimization requires iterative screening:
- Catalyst selection : Pd/C or CuI for coupling steps improves efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Workup protocols : Quenching with aqueous NH₄Cl minimizes sulfonamide hydrolysis, while silica gel chromatography with EtOAc/hexane gradients (70:30 to 90:10) improves purity .
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
Methodological Answer: The electron-withdrawing sulfonamide group activates the pyrazole ring for electrophilic substitution, while the thiophene and pyrrole moieties donate electron density, stabilizing charge-transfer interactions. DFT calculations (e.g., HOMO-LUMO gaps) predict sites for functionalization (e.g., C-3 of pyrazole). In biological assays, these properties enhance binding to targets like kinases or GPCRs, validated via SAR studies comparing halogenated analogs .
Q. What experimental designs are recommended to assess the compound’s pharmacokinetic properties?
Methodological Answer:
- In vitro assays : Microsomal stability tests (human liver microsomes) quantify metabolic degradation.
- Plasma protein binding : Equilibrium dialysis using radiolabeled compound.
- Permeability : Caco-2 cell monolayers predict intestinal absorption.
- In silico modeling : QSPR models correlate logP and pKa with bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, endpoint measurements). Mitigation strategies include:
- Standardized protocols : Use common cell lines (e.g., HEK293 for receptor assays) and IC₅₀ determination via fluorescence polarization.
- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase activity via ADP-Glo™) with SPR-based binding affinity measurements.
- Meta-analysis : Pool data from ≥3 independent studies, applying statistical weights to account for methodological biases .
Experimental Design for Novel Applications
Q. How can the compound be modified to enhance selectivity for specific biological targets?
Methodological Answer:
- Substituent engineering : Introduce electron-deficient groups (e.g., CF₃) at the pyrazole C-5 position to improve kinase selectivity.
- Prodrug strategies : Mask the sulfonamide as an ester to enhance membrane permeability, with in vivo activation via esterases.
- Co-crystallization studies : Resolve X-ray structures of compound-target complexes to guide rational design .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 knockout : Confirm target dependency by comparing wild-type vs. gene-edited cell lines.
- Thermal shift assays : Measure target protein stabilization upon compound binding.
- In vivo imaging : PET tracers (e.g., ¹⁸F-labeled analogs) track biodistribution and target engagement in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
